4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C12H18BrNO3S. It is a member of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 4-bromobenzenesulfonyl chloride with 3-isopropoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonamide group .
Scientific Research Applications
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(propylcarbamoyl)benzenesulfonamide: This compound has a similar structure but with a propylcarbamoyl group instead of the isopropoxypropyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another related compound with a fluorophenyl group.
Uniqueness
4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide is unique due to its specific isopropoxypropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry .
Properties
Molecular Formula |
C12H18BrNO3S |
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Molecular Weight |
336.25 g/mol |
IUPAC Name |
4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
KROOOZQNAYNOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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